4'-Nitro-M-terphenyl
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Overview
Description
4’-Nitro-M-terphenyl is an organic compound with the molecular formula C18H13NO2 and a molecular weight of 275.31 g/mol . It is a derivative of m-terphenyl, which consists of three benzene rings connected in a meta configuration. The compound is characterized by the presence of a nitro group (-NO2) attached to one of the benzene rings, specifically at the 4’ position .
Preparation Methods
The synthesis of 4’-Nitro-M-terphenyl can be achieved through various methods. One common approach involves the nitration of m-terphenyl. This process typically uses concentrated nitric acid and sulfuric acid as reagents, with the reaction being carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial production methods for 4’-Nitro-M-terphenyl may involve more advanced techniques, such as catalytic processes or continuous flow reactors, to enhance yield and purity. detailed industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
4’-Nitro-M-terphenyl undergoes several types of chemical reactions, including:
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating and meta-directing group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4’-Amino-M-terphenyl, while electrophilic substitution can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4’-Nitro-M-terphenyl has a range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Nitro-M-terphenyl and its derivatives depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s aromatic structure also allows it to interact with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
4’-Nitro-M-terphenyl can be compared with other nitro-substituted aromatic compounds, such as:
4-Nitrobiphenyl: Similar to 4’-Nitro-M-terphenyl but with only two benzene rings.
4,4’-Dinitro-M-terphenyl: Contains two nitro groups, leading to increased electron-withdrawing effects and potentially different chemical and biological properties.
4-Amino-M-terphenyl: The reduced form of 4’-Nitro-M-terphenyl, with an amino group instead of a nitro group.
Properties
CAS No. |
19625-70-8 |
---|---|
Molecular Formula |
C18H13NO2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
1-nitro-2,4-diphenylbenzene |
InChI |
InChI=1S/C18H13NO2/c20-19(21)18-12-11-16(14-7-3-1-4-8-14)13-17(18)15-9-5-2-6-10-15/h1-13H |
InChI Key |
AIRKGZAPDMIDCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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